molecular formula C16H24N2O4 B5171581 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane

1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane

Cat. No. B5171581
M. Wt: 308.37 g/mol
InChI Key: USUBPTHBCCTISE-UHFFFAOYSA-N
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Description

1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane, also known as TMD or Ro5-4864, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications in various areas of biomedical research.

Mechanism of Action

1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is located on the outer mitochondrial membrane and is involved in various cellular processes such as apoptosis, neuroinflammation, and mitochondrial function. Activation of the PBR by 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane leads to the modulation of these processes, resulting in its therapeutic effects.
Biochemical and Physiological Effects
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, increase the threshold for seizures, and protect against oxidative stress and neuroinflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has several advantages for lab experiments. It has a high affinity and selectivity for the PBR, making it a useful tool for studying the role of the PBR in various cellular processes. It is also relatively stable and has a long half-life, allowing for prolonged exposure in experiments. However, it has limitations such as poor solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has several potential future directions for research. It can be further investigated for its therapeutic potential in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It can also be studied for its potential use as a diagnostic tool for various cancers and inflammatory diseases. Additionally, new derivatives of 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane can be synthesized and tested for their potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane involves the reaction of 2,4,5-trimethoxybenzoyl chloride with 1-methyl-1,4-diazepane in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry. The synthesis method has been optimized over the years to increase the yield and purity of the product.

Scientific Research Applications

1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various areas of biomedical research. It has been shown to have anxiolytic, anticonvulsant, and neuroprotective effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(2,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-17-6-5-7-18(9-8-17)16(19)12-10-14(21-3)15(22-4)11-13(12)20-2/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUBPTHBCCTISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone

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